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Compound of Interest

Compound Name:
Disodium 2,5-

dihydroxyterephthalate

Cat. No.: B8492298 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disodium 2,5-dihydroxyterephthalate, the deprotonated form of 2,5-dihydroxyterephthalic

acid (DHTA), is a versatile organic linker pivotal in the synthesis of advanced materials,

particularly Metal-Organic Frameworks (MOFs). Its coordination properties and the inherent

functionalities of its hydroxyl and carboxylate groups make it a subject of significant interest in

materials science and drug development. This guide provides an in-depth overview of the

spectroscopic data for Disodium 2,5-dihydroxyterephthalate, alongside detailed

experimental protocols for its characterization.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 2,5-dihydroxyterephthalic acid

and its derivatives. While a complete dataset for the disodium salt is not readily available in

single literature sources, the data for the parent acid and its potassium salt provide a strong

basis for predicting its spectroscopic characteristics.

Table 1: UV-Visible and Fluorescence Spectroscopy
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Compound Solvent/State
Absorption
λmax (nm)

Emission
λmax (nm)

Expected for
Disodium 2,5-
dihydroxytere
phthalate

2,5-

Dihydroxyterepht

halic Acid

(DHTA)

Various Organic

Solvents
~375 Blue Emission

A red-shift in

both absorption

and emission is

expected due to

deprotonation of

the hydroxyl and

carboxylic acid

groups, which

increases

electron density

on the aromatic

ring.

Potassium 2,5-

dihydroxyterepht

halate (DHT-K)

Water Not specified
540 (Yellow

Fluorescence)

Similar to the

potassium salt,

yellow

fluorescence is

anticipated. The

aqueous

solubility of the

disodium salt

makes water an

appropriate

solvent for these

measurements.

Table 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy
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Nucleus Compound Solvent
Chemical Shift
(δ, ppm)

Expected for
Disodium 2,5-
dihydroxytere
phthalate

¹H NMR

2,5-

Dihydroxyterepht

halic Acid

DMSO-d₆

~7.3 (s, 2H, Ar-

H), ~10.5 (br s,

2H, -OH), ~13.0

(br s, 2H, -

COOH)

In D₂O, the

acidic protons of

the hydroxyl and

carboxylic acid

groups will be

exchanged and

will not be

observed. The

aromatic proton

signal is

expected to shift

slightly upfield

due to increased

electron

shielding from

the deprotonated

groups.

¹³C NMR

2,5-

Dihydroxyterepht

halic Acid

DMSO-d₆

~117 (Ar-C-H),

~150 (Ar-C-OH),

~168 (C=O)

The carboxylate

carbon signal is

expected to shift

downfield to

~170-180 ppm

upon

deprotonation.

The aromatic

carbons will also

experience shifts

due to the

change in

electronic

environment.
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Table 3: Infrared (IR) Spectroscopy

Compound Sample State
Key Vibrational
Frequencies (cm⁻¹)

Expected for
Disodium 2,5-
dihydroxyterephtha
late

2,5-

Dihydroxyterephthalic

Acid

Solid (KBr or ATR)

~3000-3500 (broad,

O-H stretch), ~1650-

1700 (C=O stretch,

carboxylic acid)

The broad O-H

stretching band will be

absent. The sharp

C=O stretching

frequency of the

carboxylic acid will be

replaced by two

characteristic bands

for the carboxylate

anion: an asymmetric

stretching band

around 1550-1610

cm⁻¹ and a symmetric

stretching band

around 1360-1450

cm⁻¹.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the

characterization of Disodium 2,5-dihydroxyterephthalate.

UV-Visible Spectroscopy
Objective: To determine the electronic absorption properties of the compound in solution.

Instrumentation: A dual-beam UV-Visible spectrophotometer.

Procedure:

Sample Preparation: Prepare a stock solution of Disodium 2,5-dihydroxyterephthalate in

deionized water at a concentration of approximately 1 mM. From this stock, prepare a series
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of dilutions (e.g., 10, 25, 50 µM) using deionized water.

Blank Measurement: Fill a quartz cuvette with deionized water to serve as the blank

reference.

Sample Measurement: Record the UV-Vis spectrum of each dilution from 200 to 800 nm.

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Fluorescence Spectroscopy
Objective: To characterize the emission properties of the compound.

Instrumentation: A spectrofluorometer.

Procedure:

Sample Preparation: Use the same dilute solutions prepared for UV-Visible spectroscopy.

The concentration may need to be adjusted to avoid inner filter effects.

Excitation: Excite the sample at its λmax determined from the UV-Vis spectrum.

Emission Scan: Record the fluorescence emission spectrum over a wavelength range

starting from the excitation wavelength to approximately 800 nm.

Data Analysis: Determine the wavelength of maximum emission.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of the compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure for ¹H and ¹³C NMR:

Sample Preparation: Dissolve approximately 5-10 mg of Disodium 2,5-
dihydroxyterephthalate in 0.5-0.7 mL of deuterium oxide (D₂O). D₂O is used as the solvent

to avoid a large solvent proton signal.
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¹H NMR Acquisition: Acquire the ¹H NMR spectrum. The absence of exchangeable protons (-

OH, -COOH) is expected.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A proton-decoupled sequence is

typically used to simplify the spectrum.

Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction) to obtain the final spectra. Chemical shifts are referenced to an internal

standard or the residual solvent peak.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an

Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR):

Background Scan: Record a background spectrum of the clean ATR crystal.

Sample Application: Place a small amount of the solid Disodium 2,5-
dihydroxyterephthalate powder onto the ATR crystal and apply pressure to ensure good

contact.

Sample Scan: Acquire the IR spectrum of the sample, typically in the range of 4000 to 400

cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups in the molecule.

Visualizations
The following diagrams illustrate the synthesis and characterization workflow for Disodium 2,5-
dihydroxyterephthalate.
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Caption: Synthesis of Disodium 2,5-dihydroxyterephthalate and its characterization

workflow.

To cite this document: BenchChem. [Spectroscopic Profile of Disodium 2,5-
dihydroxyterephthalate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8492298#spectroscopic-data-for-disodium-2-5-
dihydroxyterephthalate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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